![molecular formula C17H21F3N6O4 B1193989 (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide CAS No. 92484-23-6](/img/structure/B1193989.png)
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide is a complex organic molecule It features a trifluoromethyl group attached to an imidazole ring, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the pyrrolidine ring: This step can be performed using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final assembly: The final step involves the coupling of the intermediate with the pyrrolidine-2-carboxamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce partially or fully hydrogenated imidazole rings.
科学的研究の応用
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(methyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
特性
CAS番号 |
92484-23-6 |
|---|---|
分子式 |
C17H21F3N6O4 |
分子量 |
430.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21F3N6O4/c18-17(19,20)16-22-7-8(23-16)6-9(21)15(30)26-5-1-2-11(26)14(29)25-13(28)10-3-4-12(27)24-10/h7,9-11H,1-6,21H2,(H,22,23)(H,24,27)(H,25,28,29)/t9-,10-,11-/m0/s1 |
InChIキー |
VFWHEXLJERBSPY-DCAQKATOSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)C3CCC(=O)N3 |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)[C@@H]3CCC(=O)N3 |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)C3CCC(=O)N3 |
同義語 |
2-TFM-TRH 2-trifluoromethyl-Im-TRH 2-trifluoromethylimidazole-thyrotropin-releasing hormone thyrotropin-releasing hormone, 2-fluoromethylimidazole- TRH, 2-fluoromethylimidazole- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


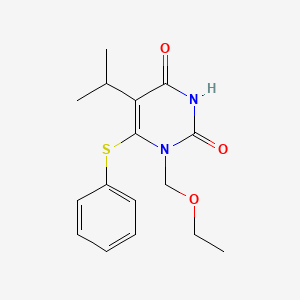
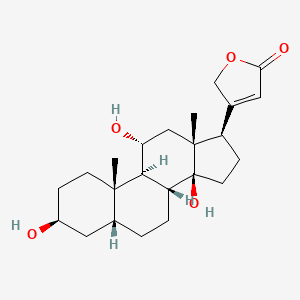
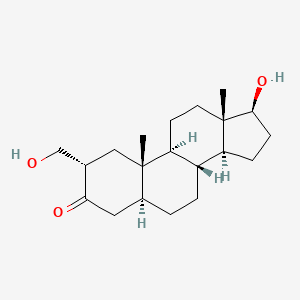

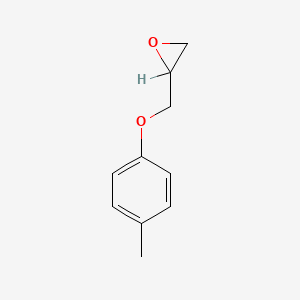
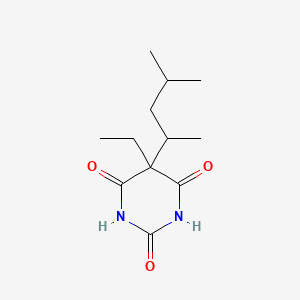

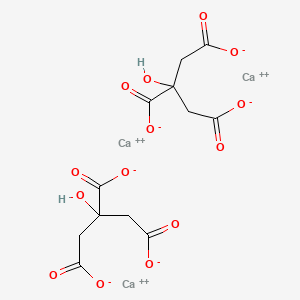
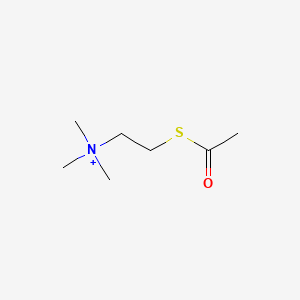
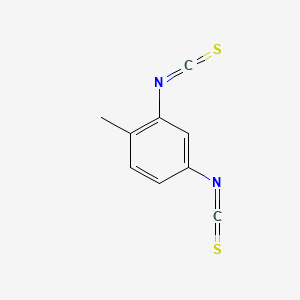
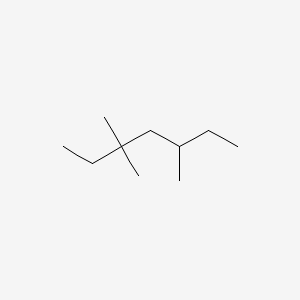


![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)
